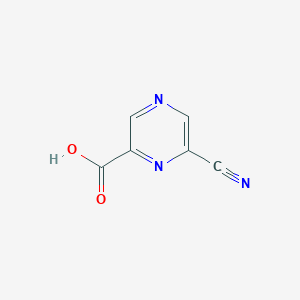
1,3-Dibromo-5-cyclopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-5-cyclopropoxybenzene: is an organic compound with the molecular formula C9H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a cyclopropoxy group is attached at the 5 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1,3-dibromobenzene, followed by a nucleophilic substitution reaction to introduce the cyclopropoxy group .
Industrial Production Methods
Industrial production of 1,3-dibromo-5-cyclopropoxybenzene typically involves large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-5-cyclopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding cyclopropoxybenzene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Cyclopropoxybenzene derivatives with various functional groups.
Oxidation: Brominated phenols or quinones.
Reduction: Cyclopropoxybenzene derivatives with reduced bromine content.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-5-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-dibromo-5-cyclopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyclopropoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromobenzene: A simpler analog without the cyclopropoxy group.
1,3-Dibromo-5,5-dimethylhydantoin: Another brominated compound with different functional groups and applications
Uniqueness
1,3-Dibromo-5-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H8Br2O |
|---|---|
Molekulargewicht |
291.97 g/mol |
IUPAC-Name |
1,3-dibromo-5-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H8Br2O/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 |
InChI-Schlüssel |
UQXCWJRIRDBDIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


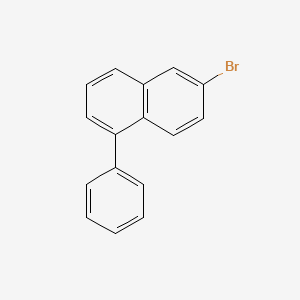
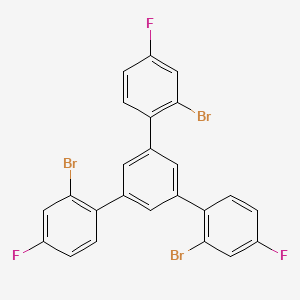

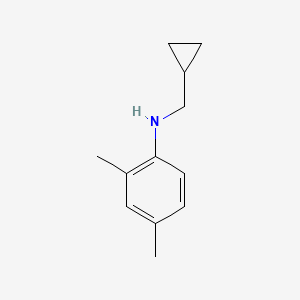
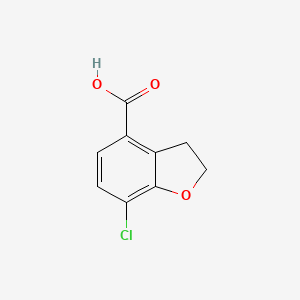
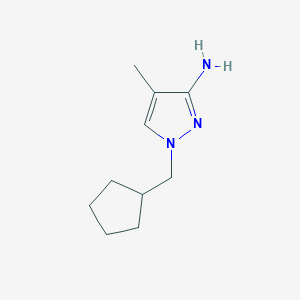
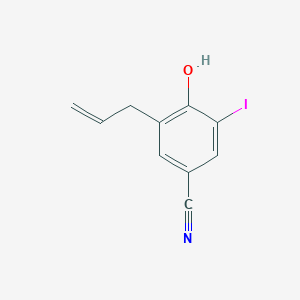
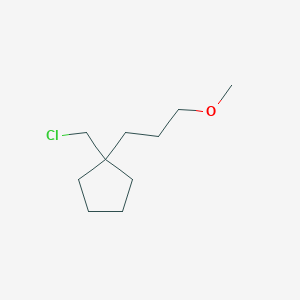
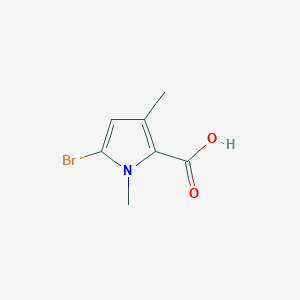
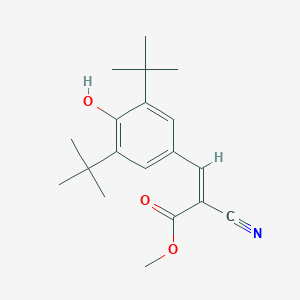
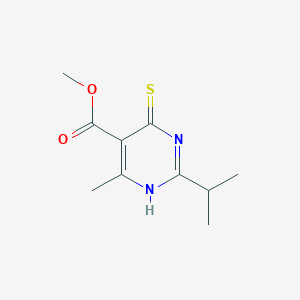
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)

